[5-(2-Isopropoxy-phenyl)-4H-[1,2,4]triazol-3-yl-sulfanyl]acetic acid
Description
[5-(2-Isopropoxy-phenyl)-4H-[1,2,4]triazol-3-yl-sulfanyl]acetic acid is a triazole-based compound featuring a sulfanylacetic acid moiety and a 2-isopropoxyphenyl substituent at the 5-position of the triazole ring. Its molecular formula is C₁₃H₁₅N₃O₃S, with a molecular weight of 293.34 g/mol and a predicted pKa of ~3.09 (indicating moderate acidity) .
Properties
IUPAC Name |
2-[[5-(2-propan-2-yloxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-8(2)19-10-6-4-3-5-9(10)12-14-13(16-15-12)20-7-11(17)18/h3-6,8H,7H2,1-2H3,(H,17,18)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQRPTBQWYLOJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=NC(=NN2)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701152041 | |
| Record name | 2-[[3-[2-(1-Methylethoxy)phenyl]-1H-1,2,4-triazol-5-yl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701152041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50616-44-9 | |
| Record name | 2-[[3-[2-(1-Methylethoxy)phenyl]-1H-1,2,4-triazol-5-yl]thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50616-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[3-[2-(1-Methylethoxy)phenyl]-1H-1,2,4-triazol-5-yl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701152041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Isopropoxy-phenyl)-4H-[1,2,4]triazol-3-yl-sulfanyl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group with an isopropoxy substituent can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Sulfanyl Acetic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[5-(2-Isopropoxy-phenyl)-4H-[1,2,4]triazol-3-yl-sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can undergo reduction reactions under specific conditions, leading to the formation of dihydrotriazoles.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives of the phenyl group.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its pharmacological effects, particularly in the context of its potential as an anti-inflammatory agent. Studies have shown that triazole derivatives can modulate inflammatory pathways, making this compound a candidate for further investigation in treating inflammatory diseases.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. [5-(2-Isopropoxy-phenyl)-4H-[1,2,4]triazol-3-yl-sulfanyl]acetic acid has been evaluated for its efficacy against various bacterial strains, showing promising results that warrant further exploration in the development of new antibiotics.
Cancer Research
There is growing interest in the application of triazole derivatives in oncology. Preliminary studies suggest that this compound may inhibit tumor growth and induce apoptosis in cancer cells. Investigations into its mechanism of action at the molecular level are ongoing, with a focus on targeting specific cancer pathways.
Proteomics Research
The compound is utilized in proteomics as a reagent for studying protein interactions and functions. Its ability to modify proteins through sulfanylation can provide insights into post-translational modifications and their effects on cellular processes.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anti-inflammatory Effects | Evaluated the compound's impact on cytokine production | Demonstrated a reduction in pro-inflammatory cytokines in vitro |
| Antimicrobial Testing | Assessed against Gram-positive and Gram-negative bacteria | Showed significant inhibition zones compared to control groups |
| Cancer Cell Line Studies | Investigated effects on breast cancer cell lines | Induced apoptosis and reduced cell viability at specific concentrations |
| Proteomic Analysis | Used as a labeling agent for protein studies | Enabled identification of novel protein interactions related to disease states |
Mechanism of Action
The mechanism of action of [5-(2-Isopropoxy-phenyl)-4H-[1,2,4]triazol-3-yl-sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group are key functional groups that contribute to its biological activity. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis, cell proliferation, and oxidative stress response.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Structural Modifications
The pharmacological and physicochemical properties of triazole derivatives are highly dependent on substituents at the 4- and 5-positions of the triazole ring. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparisons
Pharmacological Activities
- Anti-inflammatory and Superoxide Scavenging : Analogues with electron-withdrawing groups (e.g., Cl in ) show promise as superoxide scavengers due to enhanced electrophilicity .
- Antimicrobial Potential: Chlorinated derivatives () and metal complexes () exhibit improved activity against microbial targets, likely due to increased membrane interaction .
- Lipophilicity and Bioavailability : The branched isopropoxy group in the target compound may prolong half-life compared to linear alkoxy or phenyl-substituted analogues .
Physicochemical Properties
- Solubility : Alkoxy-substituted derivatives (e.g., isopropoxy, propoxy) are less water-soluble than hydroxylated or carboxylated analogues but more lipophilic, favoring blood-brain barrier penetration .
- Acidity : The pKa (~3.09) of alkoxy-substituted triazoles suggests moderate acidity, enabling ionization at physiological pH and improved interaction with biological targets .
Biological Activity
[5-(2-Isopropoxy-phenyl)-4H-[1,2,4]triazol-3-yl-sulfanyl]acetic acid is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C13H15N3O3S
- Molecular Weight : 293.34 g/mol
- CAS Number : 50616-44-9
Synthesis
The synthesis of this compound typically involves the reaction of appropriate triazole derivatives with sulfanyl acetic acid under controlled conditions. The methods used may vary, but they often include techniques such as refluxing in organic solvents and purification through crystallization or chromatography.
Antimicrobial Activity
Research indicates that compounds with a triazole structure often exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Klebsiella pneumoniae | 14 |
These results suggest that this compound may possess similar antimicrobial efficacy, although specific data on this compound is limited.
Anti-inflammatory Activity
Triazole derivatives are known for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Molecular docking studies have indicated potential binding affinities to COX-1 and COX-2 receptors, suggesting that this compound could modulate inflammatory responses effectively.
Case Studies and Research Findings
-
Study on Triazole Derivatives :
A study published in the Journal of Medicinal Chemistry explored various triazole derivatives and their biological activities. It was found that modifications to the phenyl ring significantly affected their antimicrobial and anti-inflammatory properties. This underscores the importance of structural variations in enhancing biological activity . -
Analgesic Properties :
Another investigation focused on the analgesic effects of related compounds containing the triazole moiety. The study utilized the writhing test in mice to evaluate pain relief capabilities. Results indicated that certain derivatives exhibited notable analgesic effects comparable to established analgesics like aspirin . -
Toxicological Assessment :
Toxicity studies are essential for evaluating the safety profile of new compounds. In one assessment, acute toxicity tests were performed on related triazole compounds, revealing a low toxicity profile with no significant adverse effects observed in treated animals . Such findings are crucial for advancing these compounds toward therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
